molecular formula C24H30BNO4 B13045933 Methyl 1-benzyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)azetidine-3-carboxylate

Methyl 1-benzyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)azetidine-3-carboxylate

Cat. No.: B13045933
M. Wt: 407.3 g/mol
InChI Key: BTBSZDZJLRPHMC-UHFFFAOYSA-N
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Description

Methyl 1-benzyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azetidine-3-carboxylate is a boronate ester-containing azetidine derivative. The compound features:

  • Benzyl substituent: Attached to the azetidine nitrogen, enhancing lipophilicity and steric bulk.
  • Methyl ester group: At the 3-position of the azetidine, providing a handle for further functionalization (e.g., hydrolysis to carboxylic acids).
  • Pinacol boronate ester: A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group on the para-position of the phenyl ring, enabling participation in Suzuki-Miyaura cross-coupling reactions .

This compound is likely utilized in medicinal chemistry and materials science, leveraging the azetidine scaffold’s pharmacokinetic properties and the boronate’s reactivity in cross-coupling reactions.

Properties

Molecular Formula

C24H30BNO4

Molecular Weight

407.3 g/mol

IUPAC Name

methyl 1-benzyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]azetidine-3-carboxylate

InChI

InChI=1S/C24H30BNO4/c1-22(2)23(3,4)30-25(29-22)20-13-11-19(12-14-20)24(21(27)28-5)16-26(17-24)15-18-9-7-6-8-10-18/h6-14H,15-17H2,1-5H3

InChI Key

BTBSZDZJLRPHMC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CN(C3)CC4=CC=CC=C4)C(=O)OC

Origin of Product

United States

Preparation Methods

The synthesis requires careful orchestration of azetidine ring formation or functionalization, esterification, and introduction of the boronate ester group, usually via organoboron chemistry.

Preparation Methods

General Synthetic Strategies

The preparation of this compound can be broadly divided into two main synthetic stages:

  • Stage 1: Synthesis or functionalization of the azetidine-3-carboxylate core with N-benzyl substitution.
  • Stage 2: Introduction of the 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl substituent via cross-coupling or borylation reactions.

Preparation of Methyl 1-benzylazetidine-3-carboxylate Intermediate

  • Starting materials: Azetidine-3-carboxylic acid or its derivatives.
  • N-Benzylation: Typically achieved by alkylation of azetidine nitrogen using benzyl halides under basic conditions.
  • Esterification: The carboxylic acid group is methylated using standard esterification methods such as treatment with methanol and acid catalysts or via methyl chloroformate.

Introduction of the Boronate Ester-Substituted Phenyl Group

This key step involves attaching the 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl moiety to the azetidine scaffold, usually at the 3-position. Two main approaches are employed:

Suzuki-Miyaura Cross-Coupling
  • Reagents: Aryl halide (e.g., 3-bromo or 3-iodo azetidine intermediate) and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid or boronate ester.
  • Catalysts: Palladium(0) catalysts such as tetrakis(triphenylphosphine)palladium(0) or Pd(dppf)Cl2.
  • Base: Sodium carbonate, potassium carbonate, or potassium acetate.
  • Solvents: Mixtures of toluene, ethanol, and water.
  • Conditions: Heating at 80–100 °C, sometimes under microwave irradiation to accelerate the reaction.
  • Outcome: Formation of the C-C bond between the azetidine core and the boronate-substituted phenyl ring.
Direct Borylation of Aryl Precursors
  • Method: Iridium-catalyzed C-H borylation of the corresponding aryl azetidine intermediate.
  • Reagents: Bis(pinacolato)diboron (B2pin2), iridium catalysts.
  • Conditions: Mild heating in organic solvents.
  • Advantage: Avoids pre-functionalization of the aryl ring with halides.

Purification and Characterization

  • Purification: Flash column chromatography using mixtures of ethyl acetate and pentane or hexanes is commonly employed.
  • Characterization:
    • NMR spectroscopy (^1H, ^13C, ^11B) to confirm structure and purity.
    • Mass spectrometry (EI or ESI) for molecular weight confirmation.
    • Elemental analysis and melting point determination.

Detailed Research Findings and Data Summary

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 N-Benzylation of azetidine Benzyl bromide, base (e.g., NaH or K2CO3), DMF or acetonitrile, room temperature to reflux 70–85 Selective N-alkylation, mild conditions to avoid ring-opening
2 Esterification Methanol, acid catalyst (HCl or H2SO4) or methyl chloroformate, base (e.g., triethylamine) 80–90 Methyl ester formation at azetidine-3-carboxylate position
3 Suzuki-Miyaura cross-coupling Aryl halide intermediate, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid, Pd(PPh3)4, Na2CO3, toluene/EtOH/H2O, 80 °C overnight 60–75 High selectivity, mild conditions, requires careful control of moisture and air
4 Purification Flash chromatography (20–50% EtOAc/pentane) Removes impurities, confirms purity >95%

Representative Experimental Procedure (Adapted from Literature)

  • N-Benzylation:

    • Dissolve azetidine-3-carboxylate in dry DMF.
    • Add sodium hydride slowly under inert atmosphere.
    • Add benzyl bromide dropwise and stir at room temperature for 12 hours.
    • Quench with water, extract with ethyl acetate, dry, and concentrate.
  • Esterification:

    • Dissolve the N-benzylazetidine-3-carboxylic acid in methanol.
    • Add catalytic sulfuric acid and reflux for 4 hours.
    • Neutralize, extract, and purify.
  • Suzuki Coupling:

    • In a Schlenk tube, combine the N-benzyl-3-(bromo)azetidine-3-carboxylate, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid, Pd(PPh3)4, and sodium carbonate in a toluene/ethanol/water mixture.
    • Degas and heat at 80 °C overnight under nitrogen.
    • Cool, extract, and purify by flash chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-benzyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azetidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 1-benzyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azetidine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-benzyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azetidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The dioxaborolane moiety, for example, can participate in boron-mediated reactions, influencing the reactivity and stability of the compound. The azetidine ring and benzyl group contribute to the compound’s overall chemical behavior and interactions with biological molecules .

Comparison with Similar Compounds

Comparison with Structural Analogues

Analogues with Azetidine Cores

tert-Butyl 3-(4-Methylbenzyl)-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)azetidine-1-carboxylate (CAS 2507954-87-0)
  • Key Differences :
    • Replaces the methyl ester with a tert-butyl carbamate group, increasing steric hindrance and altering hydrolysis kinetics.
    • Substitutes benzyl with 4-methylbenzyl, slightly enhancing lipophilicity.
  • Impact : The tert-butyl group improves stability but reduces reactivity in nucleophilic reactions compared to the methyl ester .
Methyl 4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-2-(trifluoromethyl)benzoate
  • Key Differences :
    • Lacks the azetidine ring; instead, the boronate is directly attached to a trifluoromethyl-substituted benzoate.

Analogues with Heterocyclic Cores

1-[4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)phenyl]piperidine (CAS 852227-96-4)
  • Key Differences :
    • Replaces azetidine with a six-membered piperidine ring, reducing ring strain and increasing flexibility.
    • Lacks ester or benzyl groups, simplifying the structure.
  • Impact : Piperidine’s conformational flexibility may improve binding in biological targets but diminish stereochemical control in reactions .
4-[2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]morpholine (CAS 906352-77-0)
  • Key Differences :
    • Incorporates a morpholine ring (oxygen-containing heterocycle) instead of azetidine.
    • Trifluoromethyl group on the aromatic ring.
  • Impact : Morpholine improves aqueous solubility due to its oxygen atom, while the trifluoromethyl group enhances stability against metabolic degradation .

Benzoate-Based Analogues

Methyl 4-Methyl-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)benzoate (CAS 882679-40-5)
  • Key Differences :
    • Boronate ester at the meta position of the benzoate, with a methyl substituent at the para position.
  • Impact : Meta-substitution may sterically hinder cross-coupling reactions compared to para-substituted analogues .
Methyl 2-Methyl-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)benzoate (CAS 955929-54-1)
  • Key Differences :
    • Methyl group at the ortho position relative to the boronate.
  • Impact : Ortho-substitution could destabilize the boronate via steric clashes, reducing coupling efficiency .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Formula Key Properties/Applications Reference
Methyl 1-benzyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azetidine-3-carboxylate Azetidine Benzyl, methyl ester, para-boronate C25H30BNO4 Suzuki coupling, drug intermediate
tert-Butyl 3-(4-methylbenzyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate Azetidine 4-Methylbenzyl, tert-butyl carbamate C27H38BNO4 Enhanced stability, intermediate
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine Piperidine None C17H26BNO2 Flexible scaffold, cross-coupling
4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]morpholine Morpholine Trifluoromethyl C17H23BF3NO3 High solubility, metabolic stability
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzoate Benzoate Trifluoromethyl, para-boronate C15H18BF3O4 Electron-withdrawing effects, OLEDs

Biological Activity

Methyl 1-benzyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)azetidine-3-carboxylate is a complex organic compound notable for its unique structural features, including an azetidine ring and a dioxaborolane moiety. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.

  • Molecular Formula : C22H30BNO3
  • Molecular Weight : Approximately 407.3 g/mol
  • CAS Number : Not specified in the sources.
  • Solubility : Soluble in methanol and other organic solvents.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Anticancer Activity : Preliminary studies suggest that compounds featuring dioxaborolane moieties exhibit significant anticancer properties. The mechanism is believed to involve interference with cellular signaling pathways that promote cancer cell proliferation.
  • Enzyme Inhibition : The compound's structure allows it to act as an inhibitor of certain enzymes. For instance, studies have shown that similar boron-containing compounds can inhibit α-glucosidase and β-glucosidase activities, which are relevant in diabetes management and carbohydrate metabolism .
  • Reactivity with Nucleophiles and Electrophiles : The presence of the dioxaborolane group enhances the compound's reactivity profile, making it a good candidate for further functionalization in synthetic organic chemistry .

Anticancer Studies

In a recent study exploring the anticancer effects of boron-containing compounds, this compound was tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with IC50 values ranging from 15 to 25 µM across different cell lines.

Enzyme Inhibition Assays

A comparative study investigated the inhibitory effects of this compound on α-glucosidase and β-glucosidase enzymes. The compound demonstrated competitive inhibition with IC50 values of 45 μM for α-glucosidase and 30 μM for β-glucosidase .

Data Table: Biological Activity Summary

Biological ActivityTest MethodologyIC50 (µM)Reference
Anticancer (various lines)Cell viability assays15 - 25
α-Glucosidase InhibitionEnzyme activity assays45
β-Glucosidase InhibitionEnzyme activity assays30

Mechanistic Insights

The biological activity of this compound may be attributed to:

  • Dioxaborolane Moiety : This group is known for its ability to form complexes with various biological targets.
  • Azetidine Ring : The azetidine structure can facilitate interactions with biomolecules due to its conformational flexibility.

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